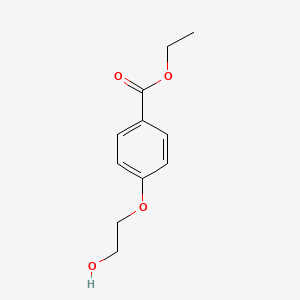

Ethyl 4-(2-hydroxyethoxy)benzoate

Overview

Description

Ethyl 4-(2-hydroxyethoxy)benzoate is a chemical compound with the molecular formula C11H14O4 . Its average mass is 210.227 Da and its monoisotopic mass is 210.089203 Da . It is also known by other names such as 4-(2-Hydroxyéthoxy)benzoate d’éthyle in French, Benzoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, and Ethyl-4-(2-hydroxyethoxy)benzoat in German .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-hydroxyethoxy)benzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The detailed structure can be found on various chemical databases like ChemSpider .Physical And Chemical Properties Analysis

Ethyl 4-(2-hydroxyethoxy)benzoate is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents . It has a pleasant odor described as sweet, wintergreen, fruity, medicinal, cherry, and grape . The compound has a molecular weight of 210.227 Da .Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-(2-hydroxyethoxy)benzoate has been explored for its potential in synthesizing compounds with biological activity. For instance, it has been used to create novel anti-juvenile hormone agents. These synthesized compounds have shown to induce precocious metamorphosis in larvae of the silkworm, Bombyx mori, indicating juvenile hormone (JH) deficiency symptoms. Such studies highlight its potential in developing insect control agents (Kuwano et al., 2008).

Liquid Crystalline Polymers Synthesis

Research has also focused on using Ethyl 4-(2-hydroxyethoxy)benzoate in synthesizing fluorinated monomers that are precursors to side chain liquid crystalline polysiloxanes. These compounds, when characterized, exhibited high smectogen properties and showed thermotropic polymorphism, indicating their potential applications in materials science (Bracon et al., 2000).

Pharmaceutical and Medicinal Research

In pharmaceutical research, Ethyl 4-(2-hydroxyethoxy)benzoate derivatives have been isolated from medicinal plants like Scutellaria barbata. These compounds are studied for their potential medicinal properties, providing insights into natural product chemistry and drug discovery (Wang et al., 2011).

Safety and Hazards

Ethyl 4-(2-hydroxyethoxy)benzoate should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should not be released into the environment . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, drink plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name |

ethyl 4-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTPRAARDOZPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-hydroxyethoxy)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)

![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B3119731.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)

![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)